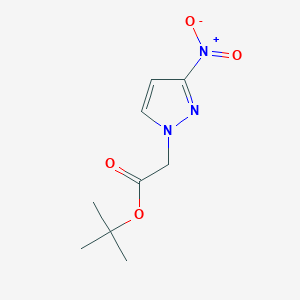

tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

Vue d'ensemble

Description

“tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate” is a chemical compound that belongs to the class of pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It is known to be a white to yellow powder or crystals or liquid .

Applications De Recherche Scientifique

Medicinal Chemistry

The pyrazole moiety, which is part of the structure of tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, is significant in medicinal chemistry. Pyrazoles are known for their wide range of pharmacological activities. They serve as scaffolds in the synthesis of bioactive chemicals, which are crucial for drug discovery .

Agrochemistry

In agrochemistry, compounds like tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate are used to develop new agrochemicals. These compounds can lead to the creation of novel pesticides and herbicides, contributing to more efficient and sustainable agricultural practices .

Coordination Chemistry

Pyrazole derivatives are used in coordination chemistry to synthesize complex molecules with metals. These complexes can be applied in catalysis, magnetic materials, and as sensors .

Organometallic Chemistry

The pyrazole ring found in tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate is also utilized in organometallic chemistry. It can act as a ligand to form stable organometallic compounds, which are essential in catalytic processes .

Green Synthesis

The pyrazole scaffold is employed in green synthesis methods. These methods aim to reduce the environmental impact of chemical synthesis by minimizing the use of hazardous substances and improving efficiency .

Synthesis of Natural Products

Compounds like tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate can be precursors to biologically active natural products. They are used in the synthesis of complex molecules that have potential applications in pharmaceuticals .

Propriétés

IUPAC Name |

tert-butyl 2-(3-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-9(2,3)16-8(13)6-11-5-4-7(10-11)12(14)15/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHGVIXDDTXRJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B6335252.png)

![5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6335319.png)

![2,3-Dihydro-2-oxo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B6335354.png)

![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid HCl](/img/structure/B6335367.png)